5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile: is a chemical compound with the molecular formula C8H5ClF2N2O . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool in biochemical studies .
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects and as a lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
- 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-methanol
Comparison: Compared to its similar compounds, 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group. This functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to fulfill .
Properties
IUPAC Name |
5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2O/c9-6-1-5(2-12)3-13-8(6)14-4-7(10)11/h1,3,7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANUNQQJUHAYFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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